molecular formula C20H20N2O3 B2977640 3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 346455-67-2

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2977640
CAS No.: 346455-67-2
M. Wt: 336.391
InChI Key: AELDAMOGYZQRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The N-linked phenyl ring at the carboxamide moiety is further substituted with a morpholine group at the para position.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-17-4-2-3-5-18(17)25-19(14)20(23)21-15-6-8-16(9-7-15)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELDAMOGYZQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and appropriate halogenated intermediates.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are selected for comparison based on shared benzofuran carboxamide scaffolds or functional group similarities:

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide ()

  • Structure: Shares the 3-methylbenzofuran-2-carboxamide core but replaces the morpholinophenyl group with a 4-(4-fluorophenyl)thiazol-2-yl substituent.
  • Thiazole rings are known to improve metabolic stability and binding affinity in medicinal chemistry contexts.

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide ()

  • Structure: Features a 3-amino substitution on the benzofuran core and a simpler 4-methylphenyl group at the carboxamide.
  • Key Differences: The amino group at the 3-position introduces hydrogen-bonding capacity, which could affect solubility or target interactions.

5-chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide ()

  • Structure : Contains additional chloro and methyl substituents on the benzofuran core and a sulfamoyl-linked pyrimidine group.
  • Key Differences: Chloro and methyl groups increase molecular weight and hydrophobicity, which may enhance binding to hydrophobic pockets in targets like kinases. The sulfamoylpyrimidine group introduces hydrogen-bond acceptor/donor sites, contrasting with morpholine’s electron-rich oxygen .

Pyrrole-2-carboxamide Analogs ()

  • Example : 3-methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide.
  • The trifluoromethyl group enhances metabolic resistance and electronegativity compared to morpholine .

Data Table: Structural and Functional Comparison

Compound (Reference) Core Structure Key Substituents Molecular Formula (Example) Potential Pharmacological Impact
Target Compound (Hypothetical) Benzofuran-2-carboxamide 3-methyl, N-(4-morpholinophenyl) C₂₁H₂₂N₂O₃ (calculated) Enhanced solubility via morpholine
N-[4-(4-Fluorophenyl)thiazol-2-yl] analog Benzofuran-2-carboxamide 3-methyl, N-(4-fluorophenylthiazole) C₁₉H₁₄FN₃O₂S Increased lipophilicity and metabolic stability
3-Amino-N-(4-methylphenyl) Benzofuran-2-carboxamide 3-amino, N-(4-methylphenyl) C₁₆H₁₄N₂O₂ Improved hydrogen-bonding interactions
5-chloro-3,6-dimethyl-sulfamoylphenyl Benzofuran-2-carboxamide 5-chloro, 3,6-dimethyl, N-sulfamoylpyrimidine C₂₀H₁₈ClN₃O₄S Enhanced target specificity via sulfamoyl
Pyrrole-2-carboxamide Pyrrole-2-carboxamide 3-methyl, trifluoromethylphenyl, oxazole C₂₀H₂₀F₃N₃O₂ Altered binding kinetics and stability

Research Findings and Implications

  • Morpholine’s Role : The morpholine group in the target compound may improve aqueous solubility compared to fluorophenyl or thiazole substituents, as seen in and . Morpholine’s oxygen atom can engage in hydrogen bonding, which is critical for target engagement in polar environments .
  • Substituent Effects: Chloro and methyl groups () are associated with increased steric hindrance and target affinity, whereas amino groups () may enhance interaction with acidic residues in binding sites.
  • Metabolic Stability : Thiazole and trifluoromethyl groups () are linked to slower hepatic clearance, suggesting that the target compound’s morpholine group might confer intermediate metabolic resistance.

Biological Activity

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide, identified by its CAS number 6408-85-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C17H12N2O6S
  • Molecular Weight : 336.3844 g/mol
  • Density : 1.27 g/cm³
  • Boiling Point : 472.1 °C at 760 mmHg
  • Flash Point : 239.3 °C

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the inhibition of specific enzymes and receptors involved in disease processes.

Inhibition of Serine Hydrolases

Research has indicated that compounds similar to this compound can act as inhibitors of serine hydrolases, particularly the α/β-hydrolase domain (ABHD) family. These enzymes are crucial in lipid metabolism and signaling pathways. Selective inhibition of ABHD3 has been shown to lead to significant biological effects, such as alterations in lipid profiles within cells .

Antibacterial and Antifungal Activity

A study examining various derivatives found that compounds structurally related to this compound exhibited notable antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values against several bacterial strains were reported as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Case Studies and Research Findings

In a recent study focusing on the structure–activity relationship (SAR) of benzofuran derivatives, it was found that modifications to the phenyl ring significantly influenced antibacterial potency. The introduction of electron-donating or withdrawing groups on the phenyl ring enhanced activity against Gram-positive and Gram-negative bacteria .

Moreover, a comparative analysis highlighted that compounds with a morpholine moiety exhibited improved cell permeability and stability, which are critical for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.